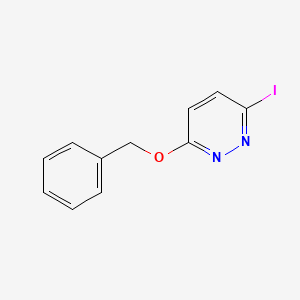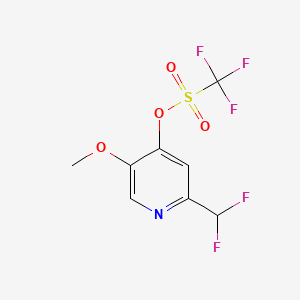
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both difluoromethyl and trifluoromethanesulfonate groups, which contribute to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating reagents such as difluoromethyltriphenylphosphonium bromide in the presence of a base to introduce the difluoromethyl group . The trifluoromethanesulfonate group can then be added using triflic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or alcohols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
科学的研究の応用
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate has several applications in scientific research:
作用機序
The mechanism of action of 2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets . The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
- Difluoromethyl triflate
- Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester
2,2-Difluoroethyl trifluoromethanesulfonate: [][9]
Uniqueness
2-(Difluoromethyl)-5-methoxypyridin-4-yl trifluoromethanesulfonate is unique due to the presence of both difluoromethyl and trifluoromethanesulfonate groups on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
特性
分子式 |
C8H6F5NO4S |
|---|---|
分子量 |
307.20 g/mol |
IUPAC名 |
[2-(difluoromethyl)-5-methoxypyridin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F5NO4S/c1-17-6-3-14-4(7(9)10)2-5(6)18-19(15,16)8(11,12)13/h2-3,7H,1H3 |
InChIキー |
UWSNHLCPQZQNOW-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


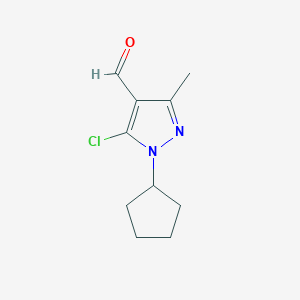
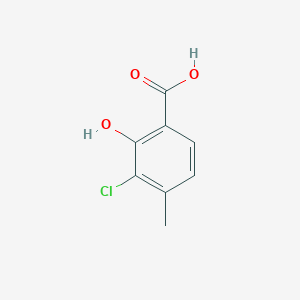
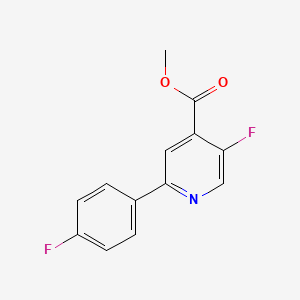

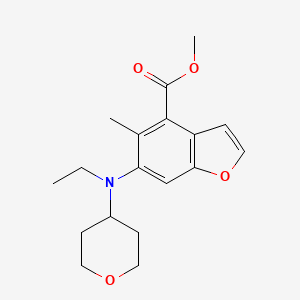
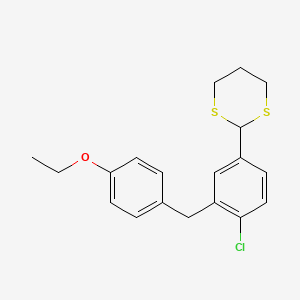


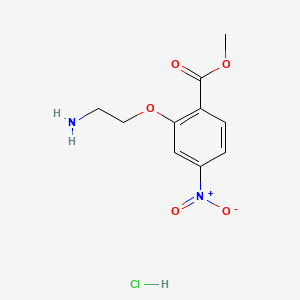

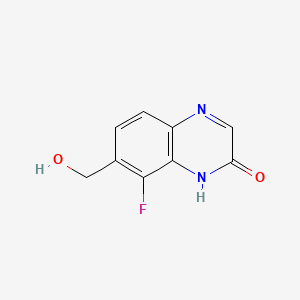
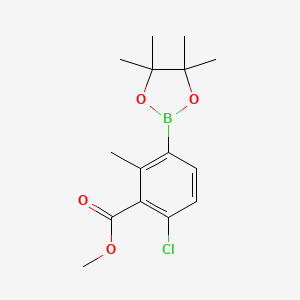
![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)
